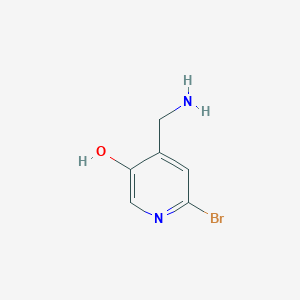

4-(Aminomethyl)-6-bromopyridin-3-ol

Description

Overview of Pyridine (B92270) and Pyridinol Architectures in Organic Synthesis and Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov Its unique electronic properties, including its basicity and ability to participate in various chemical transformations, make it a valuable building block in organic synthesis. researchgate.net Pyridinol architectures, which are hydroxyl-substituted pyridines, are of particular interest as they can act as both hydrogen bond donors and acceptors, influencing their interaction with biological targets. nih.gov The strategic placement of different substituents on the pyridinol core allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Significance of Aminomethyl and Halogen Substituents in Pyridinol Derivatives

The introduction of aminomethyl and halogen substituents onto a pyridinol scaffold significantly influences its chemical behavior and potential applications. The aminomethyl group (-CH₂NH₂) can act as a key pharmacophore, participating in hydrogen bonding and ionic interactions with biological macromolecules. nih.gov This functionality is often found in compounds designed to interact with specific enzyme active sites or receptors.

Halogen atoms, such as bromine, are frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. nih.gov The presence of a bromine atom can enhance a molecule's lipophilicity, thereby improving its membrane permeability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein. nih.gov The combination of these substituents on a pyridinol ring creates a multifunctional molecule with potential for diverse chemical and biological interactions.

Structural Features and Nomenclature of 4-(Aminomethyl)-6-bromopyridin-3-ol

The chemical structure of this compound consists of a pyridine ring substituted with a hydroxyl group at the 3-position, an aminomethyl group at the 4-position, and a bromine atom at the 6-position. Its systematic IUPAC name is (this compound). The compound is also available as a dihydrochloride (B599025) salt.

| Property | Value |

| Chemical Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| CAS Number | 1823936-73-7 |

Table 1: Physicochemical Properties of this compound. bldpharm.com

| Property | Value |

| Chemical Formula | C₆H₉BrCl₂N₂O |

| Molecular Weight | 275.96 g/mol |

| CAS Number | 2995286-66-1 |

Table 2: Physicochemical Properties of this compound dihydrochloride. bldpharm.com

Research Landscape and Fundamental Motivations for Studying this compound and Related Analogues

While specific research dedicated exclusively to this compound is limited in publicly available literature, the motivations for its study can be inferred from the extensive research on related functionalized pyridinol and aminopyridine derivatives. These classes of compounds have shown significant promise in medicinal chemistry, particularly as inhibitors of various enzymes.

For instance, pyridinone-based structures, which are isomeric to pyridinols, have been investigated as potent inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling pathways implicated in certain cancers and autoimmune diseases. nih.gov Furthermore, various aminopyridine derivatives have been explored as inhibitors of digestive enzymes, suggesting potential applications in managing metabolic disorders. nih.gov The presence of both an aminomethyl group and a halogen atom on the pyridinol ring of this compound suggests that it could be a valuable scaffold for developing novel enzyme inhibitors. The strategic placement of these functional groups allows for a multitude of potential interactions with a target's active site, making it a compound of interest for further investigation in drug discovery programs.

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

4-(aminomethyl)-6-bromopyridin-3-ol |

InChI |

InChI=1S/C6H7BrN2O/c7-6-1-4(2-8)5(10)3-9-6/h1,3,10H,2,8H2 |

InChI Key |

MXJGHYGCCAKMFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Br)O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Aminomethyl 6 Bromopyridin 3 Ol and Its Precursors

Retrosynthetic Analysis of the 4-(Aminomethyl)-6-bromopyridin-3-ol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com This process involves identifying key bonds that can be disconnected, corresponding to reliable chemical reactions.

Key Disconnections and Strategic Approaches

The structure of this compound offers several logical points for disconnection. The primary disconnections involve the carbon-nitrogen bond of the aminomethyl group and the carbon-bromine bond on the pyridine (B92270) ring.

A primary retrosynthetic disconnection targets the C4-aminomethyl bond . This leads to a 4-functionalized-6-bromopyridin-3-ol precursor. The aminomethyl group can be envisioned as arising from the reduction of a nitrile (-CN), an amide (-CONH2), or a nitro (-NO2) group at the 4-position. This approach simplifies the target to a substituted 6-bromopyridin-3-ol.

Another key disconnection is the C6-Br bond . This suggests that the bromine atom can be introduced at a later stage of the synthesis onto a pre-formed 4-(aminomethyl)pyridin-3-ol (B1287776) scaffold. The feasibility of this approach depends on the regioselectivity of the bromination reaction, which can be influenced by the existing substituents on the pyridine ring. acs.orggoogle.com

A more fundamental disconnection involves the pyridinol ring itself . The pyridine ring can be constructed through various cyclization reactions, such as those involving 1,5-dicarbonyl compounds or related synthons with a nitrogen source like ammonia (B1221849). baranlab.org This approach would involve building the substituted ring system from acyclic precursors.

| Disconnection | Precursor | Synthetic Transformation |

| C4-CH2NH2 | 4-cyanopyridin-3-ol or 4-carboxamidopyridin-3-ol | Reduction |

| C6-Br | 4-(aminomethyl)pyridin-3-ol | Bromination |

| Pyridine Ring | Acyclic carbonyls and ammonia source | Cyclization/Condensation |

Precursor Synthesis and Functional Group Introduction

The synthesis of the target molecule relies on the strategic introduction of its key functional groups: the bromine atom, the aminomethyl moiety, and the formation of the pyridinol ring.

Bromination Strategies on Pyridinol Scaffolds

The introduction of a bromine atom onto a pyridinol ring is a critical step. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the existing substituents. Pyridinols exist in equilibrium with their pyridone tautomers, and the reactivity of each tautomer and its conjugate anion can differ significantly. acs.org For instance, the bromination of 2-pyridone in aqueous solution can occur at different positions depending on the pH. acs.org

Common brominating agents include N-bromosuccinimide (NBS), bromine (Br2), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The choice of reagent and reaction conditions (solvent, temperature, catalyst) is crucial for achieving the desired regioselectivity. google.com For a 3-hydroxypyridine (B118123) system, the directing effects of the hydroxyl and the ring nitrogen must be considered. The hydroxyl group is an activating, ortho-, para-directing group, while the pyridine nitrogen is deactivating. The bromination is expected to occur at a position activated by the hydroxyl group.

Recent advancements have also explored milder bromination methods. For example, tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be an effective and selective brominating agent for certain heterocyclic systems, offering advantages in terms of safety and handling. nih.gov

Introduction of the Aminomethyl Moiety

Several methods are available for the introduction of an aminomethyl group onto a pyridine ring. beilstein-journals.orggoogle.com A common and reliable strategy involves the reduction of a cyano group. The synthesis of a 4-cyanopyridin-3-ol precursor could be achieved through various means, followed by reduction using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Alternatively, a Hofmann rearrangement of a 4-carboxamidopyridine derivative can yield a primary amine. This method involves treating the amide with a reagent like bromine in the presence of a base. google.com Another approach is the reduction of a 4-nitromethylpyridine intermediate, which can be prepared by reacting a 4-halopyridine with a nitroalkane. google.com

Formation of the Pyridinol Ring System

The construction of the pyridinol ring itself is a fundamental aspect of the synthesis. Classical methods for pyridine synthesis, such as the Hantzsch pyridine synthesis, involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia. baranlab.orgnih.gov While versatile, these methods often require subsequent functional group manipulations to arrive at the desired substitution pattern.

Modern approaches offer more direct routes to highly substituted pyridines. organic-chemistry.orgorganic-chemistry.org For instance, transition metal-catalyzed cycloaddition reactions or ring-closing metathesis can provide access to complex pyridine structures. organic-chemistry.org The synthesis of pyridin-2(1H)-ones, which are tautomers of hydroxypyridines, has been extensively studied and can serve as a template for the synthesis of pyridin-3-ol derivatives. nih.govrsc.org These methods often involve the cyclization of open-chain precursors containing the necessary carbon and nitrogen atoms. The choice of precursors and cyclization strategy would be dictated by the desired final substitution pattern of the this compound.

Direct Synthetic Routes to this compound

While a multi-step synthesis involving the sequential introduction of functional groups is a viable approach, a more convergent or direct synthesis would be more efficient. A potential direct route could involve the cyclization of a carefully designed acyclic precursor that already contains the necessary functionalities or their latent equivalents.

For example, a strategy could be devised where a precursor containing a bromine atom and a protected aminomethyl or a cyano group undergoes a cyclization reaction to form the pyridinol ring. The development of such a route would rely on the creative application of modern synthetic methodologies, potentially involving multi-component reactions or tandem catalytic processes. nih.gov

Multi-step Reaction Sequences and Pathway Optimization

The synthesis of this compound necessitates a carefully designed multi-step reaction sequence. The order of functional group introduction is critical to avoid undesired side reactions and to ensure high yields. Several plausible synthetic pathways can be envisaged, starting from commercially available or readily accessible precursors.

One potential pathway commences with the bromination of a suitable pyridin-3-ol derivative. The regioselectivity of this step is crucial for the successful synthesis. Subsequently, a functional group that can be converted to an aminomethyl group is introduced at the 4-position. This could be achieved through various methods, such as cyanation followed by reduction, or formylation followed by reductive amination.

Pathway A: Cyanation-Reduction Route

A plausible synthetic route could start with 6-bromopyridin-3-ol, a known compound. bldpharm.comsigmaaldrich.com The introduction of a cyano group at the 4-position would yield 6-bromo-4-cyanopyridin-3-ol. This intermediate could then be subjected to reduction to afford the desired this compound.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Bromination | Pyridin-3-ol | N-Bromosuccinimide (NBS), Acetic Acid | 6-Bromopyridin-3-ol |

| 2 | Cyanation | 6-Bromopyridin-3-ol | KCN, CuCN | 6-Bromo-4-cyanopyridin-3-ol |

| 3 | Reduction | 6-Bromo-4-cyanopyridin-3-ol | H2, Raney Nickel or LiAlH4 | This compound |

Pathway B: Hofmann Rearrangement Route

An alternative approach could involve the synthesis of a bromopyridine carboxamide followed by a Hofmann rearrangement. google.com This method could start from a pyridine-3,4-dicarboxylic acid derivative, which would be converted to the corresponding 4-carboxamide. Bromination and subsequent Hofmann degradation would lead to the formation of an amino group at the 4-position, which would then require further steps to be converted to an aminomethyl group. A more direct approach might involve the Hofmann degradation of a brominated picolinamide. google.com

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Amidation | 6-Bromo-3-hydroxypyridine-4-carboxylic acid | SOCl2, NH4OH | 6-Bromo-3-hydroxyisonicotinamide |

| 2 | Hofmann Rearrangement | 6-Bromo-3-hydroxyisonicotinamide | Br2, NaOH | 4-Amino-6-bromopyridin-3-ol |

| 3 | Conversion to Aminomethyl | 4-Amino-6-bromopyridin-3-ol | (Requires further steps) | This compound |

Optimization of these pathways would involve screening different reagents, catalysts, solvents, and reaction conditions to maximize the yield and purity of each step while minimizing the formation of byproducts.

Stereoselective and Regioselective Synthetic Considerations for Pyridinol Derivatives

The regioselective functionalization of the pyridine ring is a paramount consideration in the synthesis of this compound. The directing effects of the existing substituents (hydroxyl and potentially other groups) will dictate the position of incoming electrophiles or nucleophiles. For instance, the hydroxyl group at the C3 position is an ortho-, para-director, which would favor substitution at the C2, C4, and C6 positions. The presence of a bromine atom at C6 would further influence the regioselectivity of subsequent reactions.

While the target molecule itself is not chiral, stereoselective synthesis could become a critical factor if chiral derivatives were to be synthesized. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemistry of the newly formed stereocenters.

Catalytic Methodologies in the Synthesis of this compound and Related Structures

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of functionalized pyridinols can greatly benefit from both transition metal catalysis and organocatalysis.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of synthesizing this compound, these reactions could be employed for the introduction of the aminomethyl precursor or for the late-stage functionalization of the pyridine core.

For example, a palladium- or copper-catalyzed amination reaction could be used to introduce an amino group, which could then be further elaborated. beilstein-journals.orgutexas.edu A copper-catalyzed amination of bromopyridine derivatives using aqueous ammonia has been reported, offering a direct route to aminopyridines. researchgate.net

| Catalyst System | Reaction Type | Application in Synthesis | Reference |

| Palladium(0) complexes | Buchwald-Hartwig Amination | Introduction of an amino group at the 6-position if starting from a di-brominated precursor. | beilstein-journals.org |

| Copper(I) oxide | Amination | Direct amination of a bromopyridine precursor. researchgate.net | researchgate.net |

| Rhodium complexes | C-H Activation/Functionalization | Direct introduction of a functional group at a specific C-H bond of the pyridine ring. | beilstein-journals.org |

Organocatalytic Approaches

Organocatalysis has emerged as a sustainable and powerful alternative to metal-based catalysis. bohrium.comrsc.orgrsc.org For the synthesis of pyridinol derivatives, organocatalysts can be employed for various transformations, including asymmetric reductions and functional group manipulations. For instance, chiral organocatalysts could be utilized in the enantioselective reduction of a ketone precursor to a chiral alcohol. While the target molecule is achiral, the principles of organocatalysis could be applied to create chiral analogs. The Strecker reaction, for the synthesis of α-aminonitriles, can be catalyzed by organocatalysts, which could be relevant for the cyanation-reduction pathway. bohrium.comconsensus.app

Green Chemistry Principles in the Synthesis of Functionalized Pyridinols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is crucial in the synthesis of functionalized pyridinols to ensure environmental and economic sustainability.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. beilstein-journals.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.

By integrating these principles, the synthesis of this compound and its precursors can be made more efficient, cost-effective, and environmentally friendly.

Chemical Reactivity and Transformations of 4 Aminomethyl 6 Bromopyridin 3 Ol

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic system, rendering it basic and available for reactions with electrophiles. quimicaorganica.org

Protonation and Coordination Chemistry

The pyridine nitrogen in 4-(aminomethyl)-6-bromopyridin-3-ol readily undergoes protonation in the presence of acids to form the corresponding pyridinium (B92312) salt. The basicity of the nitrogen is influenced by the electronic effects of the ring substituents. The electron-donating hydroxyl and aminomethyl groups increase the electron density on the nitrogen, enhancing its basicity compared to unsubstituted pyridine. Conversely, the electron-withdrawing bromine atom at the 6-position slightly diminishes this effect. The pKa of the conjugate acid of similar substituted pyridines can be influenced by these electronic factors. nih.gov

The nitrogen atom's lone pair also allows for the formation of coordination complexes with various metal ions. Substituted pyridines are well-known ligands in coordination chemistry, forming stable complexes with transition metals. nih.gov The ability of this compound to act as a ligand would depend on the specific metal ion and the reaction conditions. The presence of other potential coordinating sites, such as the aminomethyl and hydroxyl groups, could lead to the formation of chelate complexes.

Transformations Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for a variety of nucleophilic reactions and derivatizations.

Nucleophilic Reactions and Derivatization (e.g., amide formation, imine formation)

The aminomethyl group is a potent nucleophile and can readily react with electrophilic reagents. A common transformation is the formation of amides through reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions typically proceed under standard amide coupling conditions, often employing coupling agents to facilitate the reaction. nih.gov

| Reactant | Reagent/Conditions | Product | Reference |

| Substituted aminomethylpyridine | Carboxylic acid, Coupling agent (e.g., EDC, HOBt) | N-Acyl aminomethylpyridine | nih.gov |

| Substituted aminomethylpyridine | Acid chloride, Base | N-Acyl aminomethylpyridine | nih.gov |

Furthermore, the primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Substituted aminomethylpyridine | Aldehyde | Acid catalyst | Imine | nih.gov |

| Substituted aminomethylpyridine | Ketone | Acid catalyst | Imine | nih.gov |

Quaternization Reactions

While the pyridine nitrogen is the more common site for quaternization, the aminomethyl group can also undergo alkylation under certain conditions, particularly if the pyridine nitrogen is already protonated or coordinated to a metal. However, selective quaternization of the exocyclic amine in the presence of the more nucleophilic pyridine nitrogen would be challenging.

Reactions of the Hydroxyl Group (Pyridinol Moiety)

The hydroxyl group at the 3-position of the pyridine ring behaves as a phenolic hydroxyl group and can participate in various substitution reactions.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be readily alkylated to form the corresponding ether. This O-alkylation is typically achieved by treating the pyridinol with an alkyl halide in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. nih.gov

| Reactant | Reagent/Conditions | Product | Reference |

| 6-Bromopyridin-3-ol | Alkyl halide, Base (e.g., K2CO3) | 6-Bromo-3-(alkoxy)pyridine | nih.gov |

Similarly, O-acylation can be performed to yield the corresponding ester. This is commonly carried out using an acid chloride or anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. nih.gov

| Reactant | Reagent/Conditions | Product | Reference |

| 6-Bromopyridin-3-ol | Acyl chloride, Base (e.g., Pyridine) | 6-Bromopyridin-3-yl acetate | nih.gov |

| 6-Bromopyridin-3-ol | Acetic anhydride, Base (e.g., Pyridine) | 6-Bromopyridin-3-yl acetate | nih.gov |

Tautomeric Equilibria and Their Chemical Implications

The pyridin-3-ol moiety in this compound can exist in tautomeric forms, primarily the pyridinol form and the zwitterionic pyridinium-3-olate form. This equilibrium is sensitive to the solvent environment and pH. In aqueous media, the zwitterionic form is often favored, while in less polar organic solvents, the neutral pyridinol form may predominate. bohrium.com

This tautomerism has profound implications for the molecule's reactivity. The pyridinol form presents a nucleophilic hydroxyl group, while the zwitterionic form can influence the electron density of the pyridine ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack. The protonation state of the aminomethyl group further complicates this equilibrium, adding another layer of pH-dependent reactivity.

| Tautomeric Form | Structural Features | Expected Reactivity |

| Pyridinol Form | Neutral molecule with a hydroxyl group. | The hydroxyl group can undergo O-alkylation, O-acylation, and act as a directing group in electrophilic aromatic substitution. |

| Zwitterionic Form | Contains a positively charged pyridinium nitrogen and a negatively charged oxygen. | The altered electron distribution in the ring can influence the regioselectivity of reactions and the reactivity of the bromine substituent. |

Reactivity of the Bromine Substituent

The bromine atom at the 6-position of the pyridine ring is a key handle for molecular diversification. Its reactivity is characteristic of aryl bromides, particularly those on an electron-deficient pyridine ring.

The bromine atom is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com

Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 6-position.

Sonogashira Coupling: The coupling with a terminal alkyne under palladium-copper catalysis would yield the corresponding 6-alkynylpyridin-3-ol derivative. This transformation is valuable for the synthesis of extended π-systems and precursors to other functional groups.

Buchwald-Hartwig Amination: This reaction would enable the formation of a new carbon-nitrogen bond by coupling the bromo-pyridinol with an amine. This provides a direct route to various N-substituted 6-aminopyridin-3-ol derivatives.

A representative table of conditions for such reactions on a related 6-bromopyridine substrate is shown below. While specific conditions for this compound may vary, this provides a general guideline.

| Coupling Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| Suzuki | Pd(OAc)2 or Pd2(dba)3 | SPhos or XPhos | K2CO3 or Cs2CO3 | Dioxane/H2O or Toluene |

| Sonogashira | PdCl2(PPh3)2 | PPh3 | CuI, Et3N | THF or DMF |

| Buchwald-Hartwig | Pd2(dba)3 | BINAP or Xantphos | NaOtBu or K3PO4 | Toluene or Dioxane |

The electron-deficient nature of the pyridine ring, particularly with the influence of the nitrogen atom, makes the 6-position susceptible to nucleophilic aromatic substitution (SNAr). youtube.comopenstax.org Strong nucleophiles can displace the bromide ion. The reaction proceeds through a Meisenheimer-like intermediate, and its rate is influenced by the nature of the nucleophile and the reaction conditions. openstax.orglibretexts.org The presence of the hydroxyl and aminomethyl groups may require protection depending on the strength of the nucleophile used. libretexts.org

Common nucleophiles for SNAr reactions on halopyridines include alkoxides, thiolates, and amines. The reaction is typically carried out at elevated temperatures.

Rearrangement Reactions Involving the Pyridinol Skeleton

The pyridinol skeleton can potentially undergo rearrangement reactions under certain conditions, although such transformations are less common than the aforementioned coupling and substitution reactions. acs.orgwiley-vch.de Reactions involving the migration of a group are often driven by the formation of a more stable intermediate or product. masterorganicchemistry.combyjus.com For instance, under certain acidic or thermal conditions, rearrangements involving the substituents on the pyridine ring could occur. However, specific examples involving the this compound skeleton are not prominently documented in the literature. Theoretical studies and examination of related pyridinol systems suggest that ring-opening and re-cyclization pathways or migrations of the aminomethyl group could be plausible under forcing conditions. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of atomic connectivity and spatial arrangement can be constructed.

1D (¹H, ¹³C) NMR Analysis of 4-(Aminomethyl)-6-bromopyridin-3-ol and its Derivatives

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would show signals for the two protons on the pyridine (B92270) ring. The proton at position 5 would likely appear as a singlet, while the proton at position 2 would also be a singlet. The aminomethyl group protons would present as a singlet, and the hydroxyl and amino protons would appear as broad singlets, with their chemical shifts being solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound would give a distinct signal, with the chemical shifts indicating the electronic environment of each carbon. The carbon bearing the bromine atom (C6) would be significantly influenced by the halogen's electronegativity. The carbon attached to the hydroxyl group (C3) and the aminomethyl group (C4) would also have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.5 - 8.0 | s |

| H-5 | 7.0 - 7.5 | s |

| -CH₂NH₂ | 3.8 - 4.2 | s |

| -NH₂ | Variable | br s |

| -OH | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 140 - 145 |

| C-3 | 150 - 155 |

| C-4 | 125 - 130 |

| C-5 | 115 - 120 |

| C-6 | 145 - 150 |

| -CH₂NH₂ | 40 - 45 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would primarily confirm the absence of coupling for the singlet aromatic and aminomethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-5, and the aminomethyl carbon by correlating them with their respective proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₆H₇BrN₂O), the expected monoisotopic mass would be approximately 201.9796 u. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, key fragmentation pathways would likely include:

Loss of the aminomethyl group (-CH₂NH₂) as a primary fragmentation.

Cleavage of the C-Br bond, resulting in the loss of a bromine radical.

Sequential loss of small neutral molecules like CO or HCN from the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine. These may overlap with the O-H band.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ for the methylene (B1212753) group.

C=C and C=N Stretch (Aromatic Ring): Bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency region, typically 500-700 cm⁻¹.

These characteristic bands provide clear evidence for the presence of the key functional groups within the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| N-H (amine) | 3300 - 3500 (sharp) |

| C-H (aromatic) | > 3000 |

| C-H (aliphatic) | < 3000 |

| C=C, C=N (aromatic) | 1400 - 1600 |

| C-O (hydroxyl) | 1000 - 1300 |

| C-Br | 500 - 700 |

X-ray Crystallography for Solid-State Molecular Architecture

No publicly available studies detailing the single-crystal X-ray diffraction analysis of this compound were found. This type of analysis would be crucial for definitively determining its solid-state molecular structure, including parameters such as:

Crystal System: (e.g., monoclinic, orthorhombic, etc.)

Space Group: The symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of the covalent bonds and angles within the molecule.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, halogen bonds, or other non-covalent interactions that dictate the crystal packing.

Without experimental data, a data table for its crystallographic parameters cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption spectra for this compound are not detailed in the available literature. This analysis is fundamental for understanding the electronic transitions within the molecule. Key data that would be obtained from such a study include:

λmax (Wavelength of Maximum Absorbance): The wavelength(s) at which the compound absorbs light most strongly.

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength.

Electronic Transitions: Identification of the types of transitions occurring, such as n → π* or π → π*, which are characteristic of the pyridinol chromophore and its substituents.

A data table summarizing the electronic transition data for this specific compound cannot be generated in the absence of experimental findings.

Computational and Theoretical Investigations of 4 Aminomethyl 6 Bromopyridin 3 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. These methods provide a detailed understanding of electron distribution and molecular orbital energies, which are fundamental to a molecule's chemical behavior. For compounds like 4-(aminomethyl)-6-bromopyridin-3-ol, DFT calculations are typically performed using functionals such as B3LYP combined with basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy in predicting molecular geometries and electronic properties. nih.govnih.govresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO, acting as an electron donor, is indicative of susceptibility to electrophilic attack, while the LUMO, an electron acceptor, indicates susceptibility to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govwuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-3-ol ring, particularly the oxygen and nitrogen atoms, due to their lone pairs of electrons. The LUMO is likely distributed over the pyridine (B92270) ring and the carbon-bromine bond, reflecting the electron-withdrawing nature of the bromine atom. The HOMO-LUMO energy gap dictates the molecule's ability to undergo electronic transitions and participate in chemical reactions. mdpi.com A lower energy gap generally correlates with higher chemical reactivity and polarizability. researchgate.net

While specific calculations for this compound are not publicly available, data from structurally related brominated heterocyclic compounds can provide valuable context.

Table 1: Representative HOMO-LUMO Data for Structurally Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 | nih.gov |

| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | -4.0238 | -2.3507 | 1.6731 | nih.gov |

These values illustrate that substitutions on the core ring structure significantly influence the frontier orbital energies and the resulting reactivity.

Molecular Electrostatic Potential (MEP or EPS) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic agents. researchgate.netproteopedia.org The map displays regions of varying electrostatic potential on the van der Waals surface of the molecule, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an EPS map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. These sites are the most likely points for electrophilic attack or hydrogen bond acceptance. researchgate.netresearchgate.net

Positive Potential (Blue): Localized around the hydrogen atoms of the hydroxyl (-OH) and aminomethyl (-NH2) groups. These areas are prone to nucleophilic attack and are the primary hydrogen bond donor sites. researchgate.net

Neutral Regions (Green): Generally found over the carbon-hydrogen bonds of the aromatic ring and the methylene (B1212753) bridge.

This visualization helps in understanding how the molecule would interact with biological receptors or other reactants, highlighting the regions responsible for intermolecular interactions like hydrogen bonding. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations provide insight into static electronic properties, conformational analysis and molecular dynamics (MD) simulations explore the dynamic behavior of a molecule. mdpi.com These methods are crucial for understanding how molecular shape and flexibility influence biological activity.

The structure of this compound features a hydroxyl group at position 3 and an aminomethyl group at position 4. The proximity of these two groups allows for the potential formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton (donor) and the amino nitrogen (acceptor), or vice-versa.

The formation of an IMHB can have significant consequences:

Conformational Rigidity: It can lock the molecule into a more rigid, planar conformation by restricting the rotation around the C4-CH2 and C3-O bonds.

Physicochemical Properties: Shielding the polar groups through an IMHB can increase the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes. nih.gov

Biological Activity: For some drug molecules, the ability to form such hydrogen bonds is a key feature for activity against specific targets. ucsf.edu

Computational studies can quantify the energetic favorability of the hydrogen-bonded conformation and calculate the rotational barriers for the key dihedral angles, providing a detailed picture of the molecule's conformational landscape. Molecular dynamics simulations can further show the stability of such IMHBs in different solvent environments over time. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound

Theoretical chemistry provides powerful tools to elucidate the pathways of chemical reactions at an atomic level. Using DFT, researchers can map the potential energy surface for a given reaction involving this compound. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition states that connect them.

Key reactions that could be studied theoretically include:

Nucleophilic Aromatic Substitution: Investigating the displacement of the bromine atom at the C6 position by various nucleophiles. Calculations can determine the activation energy for this process and predict whether the reaction is feasible under certain conditions.

Reactions of the Aminomethyl Group: Modeling the nucleophilic behavior of the amino group in reactions such as acylation or alkylation.

Electrophilic Attack on the Ring: Determining the most likely site of attack by electrophiles by calculating the energies of the intermediate sigma complexes.

By calculating the energies of transition states, computational chemists can predict reaction rates and understand the factors that control selectivity, providing a theoretical foundation for optimizing synthetic routes.

Ligand Design Principles and Computational Approaches for Scaffold Derivatization

The this compound scaffold serves as a valuable starting point for medicinal chemistry and ligand design. Computational approaches are instrumental in guiding the derivatization of this core structure to enhance its binding affinity and selectivity for a specific biological target.

Computational strategies for scaffold derivatization include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, molecular docking simulations can be used to predict the binding mode and affinity of various derivatives of the scaffold. This allows for the rational design of new molecules with improved interactions.

Pharmacophore Modeling: A computational model of the essential steric and electronic features required for biological activity can be generated. This pharmacophore can then be used to screen virtual libraries of compounds or guide the design of new derivatives that fit the model.

Free Energy Calculations: More rigorous methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), performed on top of molecular dynamics simulations, can provide highly accurate predictions of the change in binding affinity upon chemical modification of the scaffold.

By systematically modifying the functional groups—the bromine atom, the hydroxyl group, and the aminomethyl group—in silico, researchers can prioritize the synthesis of compounds that are most likely to have improved therapeutic properties, thereby accelerating the drug discovery process.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine |

| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine |

Molecular Docking Simulations for Studying Intermolecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is instrumental in understanding the principles of intermolecular recognition, which are governed by forces such as van der Waals interactions, electrostatic interactions, and hydrogen bonds. annualreviews.org In the context of this compound, molecular docking simulations could be utilized to explore its non-covalent interactions with various host molecules or surfaces, elucidating its potential for inclusion in supramolecular assemblies or its adsorption characteristics on different materials.

The process involves treating both the "ligand" (in this case, this compound) and the "receptor" (the host molecule or surface) with varying degrees of flexibility. frontiersin.org Sophisticated algorithms then sample a multitude of possible binding poses, and a scoring function is used to rank these poses based on their predicted binding affinity, typically expressed in terms of binding energy (e.g., in kcal/mol). researchgate.net A lower binding energy generally indicates a more stable and favorable interaction.

To illustrate the potential insights that could be gained, a hypothetical molecular docking study of this compound with different host molecules is presented in the table below. Such a study would reveal the compound's selectivity for certain hosts, driven by factors like size, shape, and chemical complementarity.

Hypothetical Molecular Docking Results for this compound

| Host Molecule | Predicted Binding Energy (kcal/mol) | Key Intermolecular Interactions |

|---|---|---|

| β-Cyclodextrin | -5.8 | Hydrogen bonding with hydroxyl groups, van der Waals interactions within the cavity |

| 18-Crown-6 | -4.2 | Electrostatic interactions between the aminomethyl group and the crown ether oxygens |

This data is purely illustrative and intended to demonstrate the type of information that can be obtained from molecular docking simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov These models are built by correlating molecular descriptors—numerical values that encode different aspects of a molecule's structure—with experimentally determined properties. conicet.gov.arresearchgate.net For this compound and its analogs, QSPR models could be developed to predict a wide range of chemical attributes without the need for laboratory experiments.

The development of a QSPR model involves several key steps: the selection of a dataset of compounds with known properties, the calculation of a diverse set of molecular descriptors for each compound, the use of statistical methods to build a predictive model, and rigorous validation of the model's performance. nih.gov The molecular descriptors can be categorized into different classes, including constitutional, topological, geometric, and quantum-chemical descriptors.

A hypothetical set of molecular descriptors that could be used in a QSPR study of this compound and related compounds is provided in the table below. These descriptors could be used to predict properties such as solubility, boiling point, and chromatographic retention time.

This table provides examples of descriptors and does not represent an exhaustive list.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can be invaluable for the structural elucidation of novel compounds and for the interpretation of experimental spectra. frontiersin.org Density Functional Theory (DFT) is a widely used quantum-chemical method for predicting spectroscopic data with a good balance of accuracy and computational cost. scirp.org For this compound, computational methods could be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of NMR spectra involves calculating the magnetic shielding constants of the nuclei, which are then converted into chemical shifts. acs.org Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These predicted spectra can then be compared with experimental data to confirm the structure of the compound or to aid in the assignment of spectral peaks. Machine learning techniques are also emerging as powerful tools to accelerate the prediction of spectroscopic data. frontiersin.org

The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound. A strong correlation between the predicted and experimental values would provide a high degree of confidence in the assigned structure.

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectrum | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (ppm) | 7.85 (s, 1H), 7.21 (s, 1H), 4.95 (s, 1H, OH), 3.82 (s, 2H), 2.50 (s, 2H, NH2) | 7.90 (s, 1H), 7.25 (s, 1H), 5.0 (br s, 1H), 3.85 (s, 2H), 2.55 (br s, 2H) |

| 13C NMR (ppm) | 155.2, 148.9, 140.1, 125.6, 118.3, 45.7 | 155.0, 148.5, 139.8, 125.9, 118.0, 45.5 |

This data is purely illustrative and intended to demonstrate the correlation between predicted and experimental spectroscopic data.

Role As a Synthetic Building Block and Scaffold in Chemical Research

4-(Aminomethyl)-6-bromopyridin-3-ol as an Intermediate for Complex Molecule Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) ring of this compound makes it an attractive starting material for the synthesis of more elaborate molecules. The presence of the aminomethyl, bromo, and hydroxyl functionalities allows for a range of chemical modifications, enabling the construction of diverse molecular libraries.

The differential reactivity of the functional groups in this compound allows for a stepwise and controlled elaboration of the molecular structure. For instance, the primary amine of the aminomethyl group can readily undergo acylation, alkylation, or arylation reactions to introduce a variety of substituents. The bromine atom, a versatile handle for cross-coupling reactions, can be utilized in Suzuki, Sonogashira, or Buchwald-Hartwig aminations to form new carbon-carbon or carbon-nitrogen bonds. The hydroxyl group can be etherified, esterified, or used as a directing group in certain reactions. This sequential functionalization strategy provides a powerful tool for generating a wide array of complex molecules with tailored properties.

| Functional Group | Potential Reactions | Resulting Linkage/Group |

| Aminomethyl | Acylation, Alkylation, Reductive Amination | Amide, Secondary/Tertiary Amine |

| Bromo | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | Aryl, Alkynyl, Amino |

| Hydroxyl | Etherification, Esterification | Ether, Ester |

| Pyridine Nitrogen | N-oxidation, N-alkylation | Pyridine-N-oxide, Pyridinium (B92312) salt |

Table 1: Potential Sequential Functionalization Reactions of this compound

Pyridinol Scaffolds in the Rational Design of New Chemical Entities

The pyridinol (or hydroxypyridine) core is recognized as a "privileged scaffold" in medicinal chemistry. frontiersin.org This designation stems from its ability to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities. frontiersin.orgnih.gov Pyridinone-containing compounds, which are tautomers of hydroxypyridines, have demonstrated a broad spectrum of biological effects, including antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.orgnih.gov

Scaffold hopping is a key strategy in drug discovery that involves replacing the central core of a known active compound with a different, isosteric scaffold while aiming to retain or improve its biological activity. frontiersin.org The pyridinol scaffold is often employed in such endeavors due to its ability to mimic the structural and electronic features of other aromatic and heterocyclic rings, such as phenols and pyrimidines. frontiersin.org This approach allows for the exploration of new chemical space and the development of novel intellectual property. Molecular framework analysis of existing drugs frequently reveals the prevalence of the pyridine and pyridinol motifs, underscoring their importance in the design of new chemical entities.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds for high-throughput screening. nih.govnih.gov The multi-functional nature of building blocks like this compound makes them highly suitable for combinatorial library synthesis. researchgate.net By systematically varying the reactants that engage with the different functional groups of the pyridinol core, a vast number of unique derivatives can be generated. For example, a library could be constructed by reacting a set of carboxylic acids with the aminomethyl group, a set of boronic acids with the bromo group via Suzuki coupling, and a set of alkyl halides with the hydroxyl group. This approach enables the efficient exploration of structure-activity relationships and the identification of lead compounds for drug discovery programs. nih.gov

| Scaffold Feature | Role in Molecular Design | Example Application |

| Hydrogen Bond Donor/Acceptor | Interaction with biological targets | Mimicking peptide backbones |

| Aromatic System | π-stacking interactions | Binding to enzyme active sites |

| Multiple Functionalization Points | Generation of diverse libraries | Combinatorial synthesis for lead discovery |

| Bioisosteric Replacement | Scaffold hopping, IP novelty | Replacing a phenyl or pyrimidine (B1678525) ring |

Table 2: Attributes of the Pyridinol Scaffold in Rational Drug Design

Development of Metal Ligands from this compound Derivatives

The pyridine nitrogen and the adjacent hydroxyl group of the pyridin-3-ol moiety can act as a bidentate chelating unit for a variety of metal ions. nih.govnih.gov The aminomethyl group can also participate in coordination, potentially leading to tridentate ligands. The ability of pyridinol-based ligands to form stable complexes with metal ions has led to their exploration in various fields, including catalysis, materials science, and bioinorganic chemistry. mdpi.com

The chelation of metal ions by this compound derivatives can occur through different coordination modes depending on the nature of the metal ion, the solvent, and the other substituents on the ligand. The N,O-bidentate chelation from the pyridine nitrogen and the deprotonated hydroxyl group is a common binding motif. nih.gov The aminomethyl nitrogen can also coordinate to the metal center, leading to a tridentate N,N,O-coordination. The specific coordination geometry and the resulting stability of the metal complex are crucial for its intended application, for instance, in the design of selective metal sensors or catalysts. nih.govmdpi.com

| Potential Donor Atoms | Coordination Mode | Potential Metal Ions |

| Pyridine Nitrogen, Hydroxyl Oxygen | Bidentate (N,O) | Transition metals (e.g., Cu, Zn, Fe) |

| Pyridine Nitrogen, Hydroxyl Oxygen, Aminomethyl Nitrogen | Tridentate (N,N,O) | Transition metals requiring higher coordination numbers |

Table 3: Potential Chelation Properties of this compound Derivatives

Application in Chemosensor Design and Development

Principles of Chemosensor Functionality Based on the Pyridinol Moiety

The functionality of chemosensors based on the pyridinol moiety is primarily governed by the interplay of the aromatic pyridine ring, the hydroxyl (-OH) group, and any additional coordinating substituents. These features can facilitate the selective binding of analytes, leading to a detectable change in the molecule's photophysical properties. Several key mechanisms underpin the function of such chemosensors, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).

Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore (the light-emitting part of the molecule) is linked to a receptor (the analyte-binding part) by a short, non-conjugated spacer. In the absence of the target analyte, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte to the receptor, this electron transfer is inhibited, leading to a "turn-on" of fluorescence. The nitrogen atom in the pyridinol ring and the nitrogen of the aminomethyl group in this compound could potentially act as PET sites in a chemosensor design.

Intramolecular Charge Transfer (ICT): ICT processes involve a change in the electronic distribution within a molecule upon photoexcitation. Molecules with electron-donating and electron-accepting groups can exhibit ICT. The pyridinol ring itself can act as either a donor or acceptor depending on the substituents. The interaction with an analyte can modulate the ICT process, causing a shift in the emission wavelength and a change in fluorescence intensity. For instance, the binding of a metal ion to the pyridinol and aminomethyl groups could alter the electron density distribution and, consequently, the ICT characteristics.

Chelation-Enhanced Fluorescence (CHEF): CHEF is a common mechanism in fluorescent chemosensors. Many fluorophores have their fluorescence quenched by certain internal processes, such as rotation around a single bond. When the sensor molecule chelates to a metal ion, this rotation can be restricted, leading to a significant enhancement of fluorescence. The bidentate chelation potential of the hydroxyl and aminomethyl groups in this compound makes it a candidate for developing CHEF-based sensors. Pyridine derivatives have been successfully employed as fluorescent sensors for various cations, including toxic heavy metal ions like chromium, mercury, nickel, and cobalt. mdpi.com The binding of these metal ions to the nitrogen atoms of the pyridine moieties is often the key to the sensing mechanism. mdpi.com

The specific arrangement of the hydroxyl, aminomethyl, and bromo substituents on the pyridine ring of this compound offers a unique platform for chemosensor development. The hydroxyl group can act as a proton donor and a metal-binding site. The aminomethyl group provides an additional coordination site, potentially enhancing the selectivity and binding affinity for specific metal ions. The bromo substituent, being an electron-withdrawing group, can influence the electronic properties of the pyridine ring, which in turn can affect the photophysical response upon analyte binding.

The development of chemosensors based on pyridine derivatives is a vibrant area of research, with applications in environmental monitoring, biological imaging, and industrial process control. While direct studies on this compound as a chemosensor are not extensively reported, its structural motifs are well-represented in the broader class of pyridinol-based sensors. The following table provides examples of pyridine derivatives that have been investigated as chemosensors, highlighting the types of analytes they can detect and their performance characteristics.

| Sensor Compound | Analyte Detected | Principle of Detection | Limit of Detection (LOD) | Reference |

| A novel pyridine-based receptor | Copper ion (Cu²⁺) | Colorimetry, UV-Vis, Fluorescence | 0.25 µM | nih.gov |

| Pyridine derivative-based fluorescence grating sensor | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence | Not specified | mdpi.com |

| Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines | Human Serum Albumin (HSA) | Fluorescence | Not specified | nih.gov |

| CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes | Lipid Droplets | Fluorescence | Not applicable | nih.gov |

| Imidazopyridine-based fluorescent probes | Various metal ions | Fluorescence | Not specified | nih.gov |

This table illustrates the versatility of pyridine-based scaffolds in the design of chemosensors for a range of analytes. The principles demonstrated in these examples provide a strong foundation for exploring the potential of this compound in similar applications.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for the synthesis of 4-(aminomethyl)-6-bromopyridin-3-ol is paramount to unlocking its full potential. Current approaches likely rely on multi-step sequences, and future research should focus on more convergent and atom-economical strategies.

One promising avenue is the exploration of late-stage functionalization of simpler pyridine (B92270) precursors. For instance, developing a regioselective C-H amination or bromination of a pre-existing pyridinol scaffold could significantly shorten the synthetic route. Furthermore, the use of greener solvents and catalysts in known synthetic steps would enhance the sustainability of its production.

Another area for investigation is the application of flow chemistry. Continuous flow reactors could offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, particularly for potentially hazardous reactions. The development of a telescoped synthesis, where multiple reaction steps are performed in a continuous flow system without isolation of intermediates, would represent a significant advancement.

Future research could also focus on enzymatic or chemo-enzymatic approaches. Biocatalysis could offer unparalleled selectivity and milder reaction conditions for the introduction of the aminomethyl or hydroxyl groups, thereby reducing the environmental impact of the synthesis.

Investigation of Advanced Chemical Transformations of this compound

The trifunctional nature of this compound provides a multitude of opportunities for advanced chemical transformations, enabling the creation of diverse molecular architectures.

The bromine atom at the 6-position is a prime handle for various cross-coupling reactions. Future work should explore a wide range of palladium-, copper-, or nickel-catalyzed reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings, to introduce a variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups. These transformations would allow for the rapid generation of libraries of derivatives for screening in different applications.

The aminomethyl group offers a site for derivatization through acylation, alkylation, sulfonylation, and reductive amination. These modifications can be used to introduce a wide array of functional groups and to modulate the physicochemical properties of the resulting molecules. The development of selective N-functionalization protocols that are compatible with the other reactive sites on the molecule will be a key challenge.

The phenolic hydroxyl group can be functionalized through etherification, esterification, or by serving as a directing group for further electrophilic aromatic substitution. The interplay between the electronic effects of the hydroxyl, aminomethyl, and bromine substituents will influence the regioselectivity of these reactions and warrants detailed investigation.

Deeper Computational Exploration of Compound Reactivity and Derivatization

Computational chemistry offers a powerful tool to predict and understand the reactivity of this compound and to guide the design of new derivatives and synthetic routes.

Density Functional Theory (DFT) calculations can be employed to determine key electronic and structural properties of the molecule. imperial.ac.uk This includes mapping the electron density to identify the most nucleophilic and electrophilic sites, calculating bond dissociation energies to predict the lability of certain bonds, and determining the energies of frontier molecular orbitals (HOMO and LUMO) to understand its reactivity in various chemical reactions. imperial.ac.uk

Computational modeling can also be used to simulate reaction mechanisms for the transformations described in the previous section. researchgate.netmdpi.com By calculating the activation energies of different reaction pathways, researchers can predict the most favorable conditions and catalysts for a desired transformation, thereby reducing the need for extensive empirical screening. For example, modeling the oxidative addition and reductive elimination steps in a palladium-catalyzed cross-coupling reaction can provide insights into the optimal ligand and reaction conditions. nih.gov

Furthermore, in silico screening of virtual libraries of derivatives of this compound can be performed to predict their biological activity or material properties. This approach can help prioritize the synthesis of the most promising candidates, accelerating the discovery process.

Expansion of Scaffold Utility in Diverse Research Areas

The unique structural features of this compound suggest its potential utility in a variety of research areas beyond its role as a simple building block.

In medicinal chemistry, the pyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. researchgate.netresearchgate.netrsc.orgnih.gov The combination of a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (pyridine nitrogen), and a modifiable aminomethyl group makes this scaffold an attractive starting point for the design of inhibitors for various enzymes or ligands for receptors. For instance, aminopyridine derivatives have shown promise as kinase inhibitors and as agents targeting neurological disorders. epa.gov Future research should focus on synthesizing libraries of derivatives and screening them for activity against a range of biological targets.

In materials science, pyridinol-containing compounds can act as ligands for the formation of metal-organic frameworks (MOFs) or coordination polymers. The ability of the pyridine nitrogen and the hydroxyl group to coordinate to metal centers, combined with the potential for post-synthetic modification at the aminomethyl and bromo positions, could lead to the development of new materials with interesting catalytic, sensing, or gas storage properties.

The aminomethyl and hydroxyl groups also make this compound a candidate for the development of novel chelating agents or sensors for metal ions. The bromine atom could be further functionalized with chromophores or fluorophores to create ratiometric sensors.

Analytical Method Development for In Situ Reaction Monitoring and Process Control

To optimize the synthesis and derivatization of this compound, the development of robust analytical methods for in situ reaction monitoring is crucial. spectroscopyonline.com Real-time analysis can provide valuable kinetic and mechanistic information, leading to improved yields, reduced reaction times, and better process control.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed to monitor the consumption of reactants and the formation of products and intermediates in real-time. doaj.orged.ac.uk For example, the disappearance of the C-Br stretching vibration in the IR spectrum could be used to track the progress of a cross-coupling reaction.

The development of hyphenated techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), would be invaluable for the analysis of complex reaction mixtures, allowing for the identification and quantification of byproducts and impurities.

For potential industrial-scale production, the implementation of process analytical technology (PAT) based on these in situ monitoring methods would be essential for ensuring consistent product quality and process efficiency. This would involve the integration of online analytical instruments into the reaction setup to provide continuous feedback for process control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.